molecular formula C9H6BrClN2 B13710871 3-Bromo-6-chloroquinolin-4-amine CAS No. 1065088-30-3

3-Bromo-6-chloroquinolin-4-amine

Cat. No.: B13710871
CAS No.: 1065088-30-3
M. Wt: 257.51 g/mol
InChI Key: PJVBMHRPJKFPJN-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-6-chloroquinoline: is a heterocyclic aromatic organic compound with the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol It is a derivative of quinoline, a structure known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-6-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps :

    Condensation Reaction: Substituted anthranilonitriles are condensed with 1,1,1-trichloro-4-ethoxybut-3-enone to form an intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core structure.

    Halogenation: The quinoline core is then subjected to halogenation reactions to introduce the bromo and chloro substituents at the desired positions.

    Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 4-Amino-3-bromo-6-chloroquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-6-chloroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various quinoline derivatives.

Scientific Research Applications

4-Amino-3-bromo-6-chloroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-6-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-bromo-6-chloroquinoline is unique due to the combination of amino, bromo, and chloro substituents on the quinoline ring.

Properties

CAS No.

1065088-30-3

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-bromo-6-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13)

InChI Key

PJVBMHRPJKFPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)N)Br

Origin of Product

United States

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